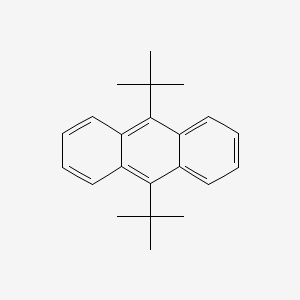

9,10-DI-Tert-butylanthracene

Description

Contextualization of Anthracene (B1667546) Derivatives in Contemporary Chemical Science

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, has been a subject of scientific inquiry for over a century. rroij.com Its derivatives are now at the forefront of various research fields, including materials chemistry, photochemistry, and organic electronics. rroij.comacharyainstitutes.in The versatility of the anthracene core allows for the synthesis of a wide array of derivatives with tailored properties. rroij.com These compounds have been extensively investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and chemical sensors. researchgate.netbohrium.com

The inherent photophysical and photochemical characteristics of the anthracene framework are central to its utility. researchgate.netbohrium.com Researchers have successfully modified these properties by introducing various substituents to the anthracene core, leading to materials with enhanced performance and stability. rsc.org This has propelled anthracene derivatives into a prominent role in the development of next-generation organic electronic and optoelectronic devices. acharyainstitutes.inrsc.org

Significance of Steric Hindrance at 9,10-Positions for Molecular Design

The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a key strategy in molecular design. beilstein-journals.org This substitution pattern induces significant steric hindrance, which plays a crucial role in determining the molecule's solid-state packing and photophysical behavior. beilstein-journals.orgmdpi.com

One of the primary advantages of this steric hindrance is the suppression of intermolecular π–π interactions. beilstein-journals.org In the solid state, unsubstituted anthracene molecules tend to stack in a cofacial arrangement, which can lead to the formation of excimers and a reduction in fluorescence quantum yield. The bulky tert-butyl groups in 9,10-di-tert-butylanthracene prevent such close packing, thereby preserving the monomeric emission and enhancing the efficiency of light emission in devices like OLEDs. beilstein-journals.org

Furthermore, this steric crowding can influence the reactivity of the anthracene core. For instance, it can hinder photodimerization reactions, a common photochemical process for many anthracene derivatives. beilstein-journals.org The bulky groups can also direct the regioselectivity of certain chemical reactions, favoring functionalization at other positions on the anthracene ring system. nih.gov The strategic placement of these sterically demanding groups provides a powerful tool for fine-tuning the properties of anthracene-based materials for specific applications.

Properties and Characteristics

The unique arrangement of tert-butyl groups on the anthracene core in this compound imparts it with distinct physical and photophysical properties.

| Property | Value |

| Molecular Formula | C22H26 |

| Molecular Weight | 290.44 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data not readily available |

| Solubility | Soluble in many organic solvents |

Data compiled from available scientific literature.

The photophysical properties of this compound are of particular interest. Like many anthracene derivatives, it exhibits strong fluorescence. The steric hindrance provided by the tert-butyl groups helps to maintain a high fluorescence quantum yield in the solid state by preventing aggregation-caused quenching. beilstein-journals.org

Research and Applications

The specific structural features of this compound have led to its investigation in several areas of advanced research.

Synthesis and Crystal Structure

Photophysical and Electrochemical Properties

The photophysical properties of 9,10-disubstituted anthracenes are highly dependent on the nature of the substituents. scirp.orgrsc.org In the case of this compound, the electron-donating tert-butyl groups are expected to have a modest effect on the absorption and emission wavelengths compared to the parent anthracene. However, their primary role is to enhance the photoluminescence quantum yield by preventing intermolecular interactions. beilstein-journals.org The electrochemical properties are also influenced by the substituents, which can alter the HOMO and LUMO energy levels of the molecule.

Applications in Organic Electronics

The favorable photophysical properties of this compound and its derivatives make them promising candidates for use in organic electronic devices. Anthracene derivatives are widely used as blue emitters and host materials in OLEDs. rsc.orgchemicalbook.com The steric bulk of the tert-butyl groups in this compound helps to form stable amorphous films, which is beneficial for device longevity and efficiency. researchgate.net For instance, the related compound 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (B1358097) (TBADN) is a well-known blue emitter that leverages a bulky tert-butyl group to prevent unfavorable molecular packing. ossila.com Derivatives of this compound have also been explored for applications in organic solar cells and as fluorescent probes. korea.ac.kr

Structure

3D Structure

Properties

CAS No. |

65482-04-4 |

|---|---|

Molecular Formula |

C22H26 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

9,10-ditert-butylanthracene |

InChI |

InChI=1S/C22H26/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3 |

InChI Key |

FXIDPYQSDRYPMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 9,10 Di Tert Butylanthracene and Its Derivatives

Direct Synthesis Approaches to Tert-butylated Anthracenes

Directly introducing bulky substituents onto the anthracene (B1667546) nucleus is often complicated by the inherent reactivity of the aromatic system, which typically favors substitution at other positions.

Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups onto aromatic rings. wikipedia.org However, the direct synthesis of 9,10-di-tert-butylanthracene via this method is challenging. The reaction of anthracene with tert-butylating agents, such as tert-butanol (B103910) or tert-butyl chloride, in the presence of a Lewis acid or solid acid catalyst, preferentially yields products substituted at the 1, 2, 5, and 6 positions. researchgate.net This is attributed to both electronic and steric factors. The 9 and 10 positions, while electronically activated, are highly sterically hindered, making the approach of the bulky tert-butyl electrophile difficult. researchgate.netstackexchange.com

Research on the Friedel-Crafts alkylation of anthracene has shown that reaction conditions can be tuned to favor certain isomers, but the formation of the 9,10-disubstituted product is generally not favored. For instance, the acetylation of anthracene, a related Friedel-Crafts reaction, can lead to substitution at the 1-, 2-, or 9-positions depending on the solvent and reaction conditions, with subsequent rearrangements also possible. researchgate.netresearchgate.net These studies highlight the complexities of controlling regioselectivity in electrophilic substitution on the anthracene core, particularly when bulky substituents are involved. The inherent reversibility of Friedel-Crafts alkylations can also lead to the formation of thermodynamically more stable, less sterically hindered products. wikipedia.org

While numerous catalytic methods exist for the synthesis of the anthracene core itself, direct catalytic pathways that incorporate 9,10-di-tert-butyl substitution during the ring-forming process are not commonly reported. Many modern synthetic methods for substituted anthracenes involve transition-metal-catalyzed cross-coupling and cyclization reactions. However, these methods often build the anthracene skeleton from smaller, pre-functionalized precursors. The direct incorporation of two bulky tert-butyl groups at the eventual 9 and 10 positions during such a catalytic cycle would likely face significant steric impediments.

Precursor Synthesis and Functionalization for Advanced Derivatives

Given the difficulties in directly synthesizing this compound, a more practical approach involves the synthesis of a stable, functionalized precursor that can be further modified. The preparation of 9,10-dibromo-2,6-di-tert-butylanthracene (B3126248) serves as a key strategy, as the bromine atoms can be readily substituted in subsequent cross-coupling reactions.

The synthesis of 9,10-dibromo-2,6-di-tert-butylanthracene is achieved through the direct bromination of 2,6-di-tert-butylanthracene (B1602227). This precursor is more readily accessible than the 9,10-dialkylated isomer. The tert-butyl groups at the 2 and 6 positions direct the electrophilic bromination to the highly activated 9 and 10 positions.

A typical experimental procedure involves dissolving 2,6-di-tert-butylanthracene in a suitable solvent, such as dichloromethane, and cooling the solution in an ice-water bath. chemicalbook.com A solution of bromine in the same solvent is then added dropwise. The reaction is subsequently stirred at room temperature for a period of time to ensure complete reaction. The workup involves quenching the excess bromine, followed by extraction, washing, and purification by recrystallization to yield the desired 9,10-dibromo-2,6-di-tert-butylanthracene as a solid.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 2,6-Di-tert-butylanthracene | Bromine | Dichloromethane | 0 °C to Room Temp. | 2 h | 90% |

| Table 1: Reaction conditions for the synthesis of 9,10-dibromo-2,6-di-tert-butylanthracene. chemicalbook.com |

With 9,10-dibromo-2,6-di-tert-butylanthracene in hand, a variety of advanced derivatives can be synthesized through carbon-carbon bond-forming reactions, most notably the Suzuki cross-coupling reaction.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms. tcichemicals.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. epa.gov

In the context of this compound derivatives, 9,10-dibromo-2,6-di-tert-butylanthracene can be reacted with various arylboronic acids to synthesize 9,10-diaryl-2,6-di-tert-butylanthracene compounds. This bis-Suzuki-Miyaura cross-coupling reaction provides a convenient one-step route to these advanced derivatives. researchgate.net The general scheme for this reaction is as follows:

The reaction is typically carried out in a solvent system such as a mixture of toluene (B28343) and water, with a palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium carbonate. The reaction mixture is heated to ensure the completion of the double cross-coupling. The steric hindrance provided by the tert-butyl groups at the 2 and 6 positions does not significantly impede the coupling at the 9 and 10 positions, making this a robust method for creating highly substituted anthracene cores.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent |

| 9,10-Dibromoanthracene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene/Water |

| Table 2: Typical components for a Suzuki-Miyaura cross-coupling reaction to form 9,10-diarylanthracenes. epa.govresearchgate.net |

This methodology allows for the introduction of a wide range of aryl groups at the 9 and 10 positions, enabling the fine-tuning of the electronic and photophysical properties of the resulting anthracene derivatives for various applications.

Cross-Coupling Reactions for C-C Bond Formation

Copper-Mediated Cyanation Reactions

Copper-mediated cyanation reactions represent a powerful tool for the introduction of nitrile functional groups onto aromatic scaffolds. While direct copper-mediated cyanation of this compound is not extensively documented, the established reactivity of haloanthracene derivatives provides a viable pathway. The general strategy involves the synthesis of a dihalogenated this compound precursor, followed by a copper-catalyzed nucleophilic substitution with a cyanide source.

The synthesis of the key intermediate, 9,10-dibromo-di-tert-butylanthracene, can be achieved through bromination of the parent this compound. Subsequently, a Rosenmund-von Braun type reaction can be employed, where the bromo-substituents are displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN).

A general representation of this two-step synthetic sequence is presented below:

Step 1: Bromination this compound + Br₂ → 9,10-dibromo-9,10-di-tert-butylanthracene

Step 2: Copper-Mediated Cyanation 9,10-dibromo-9,10-di-tert-butylanthracene + CuCN → 9,10-dicyano-9,10-di-tert-butylanthracene

The reaction conditions for the cyanation step are crucial for achieving high yields and typically involve high-boiling polar solvents such as DMF, NMP, or pyridine (B92270) at elevated temperatures. The choice of solvent and temperature is critical to ensure sufficient solubility of the reactants and to overcome the activation energy of the C-Br bond cleavage.

| Reactant | Reagent | Solvent | Temperature | Product |

| 9,10-dibromo-9,10-di-tert-butylanthracene | CuCN | DMF | 150-180 °C | 9,10-dicyano-9,10-di-tert-butylanthracene |

| 9,10-dibromo-9,10-di-tert-butylanthracene | CuCN | NMP | 150-180 °C | 9,10-dicyano-9,10-di-tert-butylanthracene |

This table represents a generalized methodology based on established copper-mediated cyanation reactions of haloaromatics.

Formation of Organoboron and Organometallic Conjugates

The incorporation of boron and organometallic moieties, such as ferrocene, into the this compound scaffold leads to materials with interesting electronic and photophysical properties.

The synthesis of boron-doped anthracenes, specifically 9,10-dihydro-9,10-diboraanthracene (DBA) derivatives, offers a pathway to novel π-conjugated systems. A common synthetic route to the core DBA structure involves the reaction of 1,2-bis(trimethylsilyl)benzene (B95815) with a boron trihalide, such as BBr₃. wikipedia.org This reaction forms the 9,10-dihalo-9,10-diboraanthracene intermediate.

To incorporate tert-butyl groups, a subsequent functionalization of the DBA core is necessary. This can be achieved through the reaction of the 9,10-dihalo-9,10-diboraanthracene with a suitable organometallic reagent, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent. This nucleophilic substitution reaction replaces the halogen atoms on the boron centers with tert-butyl groups.

Formation of the DBA core: 1,2-bis(trimethylsilyl)benzene + BBr₃ → 9,10-dibromo-9,10-dihydro-9,10-diboraanthracene

Functionalization with tert-butyl groups: 9,10-dibromo-9,10-dihydro-9,10-diboraanthracene + 2 t-BuLi → 9,10-di-tert-butyl-9,10-dihydro-9,10-diboraanthracene

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 1,2-bis(trimethylsilyl)benzene | BBr₃ | 9,10-dibromo-9,10-dihydro-9,10-diboraanthracene | t-BuLi | 9,10-di-tert-butyl-9,10-dihydro-9,10-diboraanthracene |

This table outlines a plausible synthetic route to a boron-doped anthracene scaffold bearing tert-butyl groups.

The integration of ferrocenyl moieties into the this compound framework can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This methodology allows for the formation of a carbon-carbon bond between the anthracene core and the ferrocenyl group.

A key precursor for this synthesis is a dihalogenated this compound, for instance, 9,10-dibromo-2,6-di-tert-butylanthracene. This substrate can then be reacted with a ferrocene-derived boronic acid or boronic ester in the presence of a palladium catalyst and a suitable base. Research has demonstrated the synthesis of 9,10-diferrocenyl-2,6-di-tert-butylanthracene, highlighting the viability of this approach. researchgate.net

The reaction can be depicted as:

9,10-dibromo-2,6-di-tert-butylanthracene + 2 Ferroceneboronic acid → 9,10-diferrocenyl-2,6-di-tert-butylanthracene

The Suzuki-Miyaura coupling offers a versatile and efficient method for the synthesis of these organometallic conjugates, with the reaction conditions being adaptable to a range of substrates.

| Anthracene Derivative | Coupling Partner | Catalyst | Base | Product |

| 9,10-dibromo-2,6-di-tert-butylanthracene | Ferroceneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 9,10-diferrocenyl-2,6-di-tert-butylanthracene |

This table details the components for the Suzuki-Miyaura cross-coupling reaction to synthesize a ferrocenyl-substituted di-tert-butylanthracene.

Advanced Spectroscopic and Structural Elucidation of 9,10 Di Tert Butylanthracene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic processes in molecules. montana.edu For sterically hindered molecules like 9,10-di-tert-butylanthracene, NMR techniques are crucial for understanding rotational dynamics and the potential existence of stable conformers. montana.eduresearchgate.net

Elucidation of Rotational Dynamics and Atropisomerism

The introduction of bulky substituents at the 9 and 10 positions of an anthracene (B1667546) ring can significantly restrict rotation around the single bonds connecting the substituents to the aromatic core. This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers. While specific studies on this compound are not detailed in the available literature, research on analogous compounds with similarly bulky groups, such as 9,10-bis(diisopropylphosphanyl)anthracenes, provides valuable insights. Low-temperature NMR spectra of these related compounds indicate the presence of two distinct rotational isomers, confirming that the steric bulk is sufficient to create a substantial energy barrier to rotation. figshare.com This suggests that this compound would also exhibit hindered rotation, leading to atropisomerism that could be observed on the NMR timescale at sufficiently low temperatures.

Variable-Temperature NMR and Two-Dimensional Exchange Spectroscopy (2D-EXSY) Studies

Variable-temperature (VT) NMR is the primary experimental method used to quantify the energy barriers of dynamic processes like bond rotation. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, one can observe the transition from a slow-exchange regime (where distinct signals for each rotamer are visible) to a fast-exchange regime (where the signals coalesce into a single, averaged peak). nih.gov The temperature at which coalescence occurs is related to the rate of exchange and allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier. nih.gov

For a structurally related compound, 9-diisopropylphosphanylanthracene, the rotational barrier was determined from VT ¹H NMR spectra to be 56 kJ mol⁻¹. figshare.com This value underscores the significant steric hindrance imposed by bulky substituents.

| Compound | Method | Rotational Barrier (ΔG‡298K) | Reference |

|---|---|---|---|

| 9-Diisopropylphosphanylanthracene | Variable-Temperature ¹H NMR | 56 kJ mol⁻¹ | figshare.com |

Furthermore, Two-Dimensional Exchange Spectroscopy (2D-EXSY) could be employed to unequivocally demonstrate the chemical exchange between the rotamers. A 2D-EXSY experiment would show cross-peaks connecting the signals of the exchanging nuclei from the different isomeric forms, providing direct evidence of the dynamic rotational pathway.

X-ray Crystallographic Analysis and Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing.

Determination of Molecular Conformations and Packing Arrangements

While the specific crystal structure of this compound is not described in the reviewed literature, extensive studies on other 9,10-disubstituted anthracenes with bulky groups, such as 9,10-diphenylanthracene (B110198) (DPA), offer a predictive framework. mdpi.comresearchgate.net These studies consistently show that steric repulsion between the substituents and the peri-hydrogens of the anthracene core prevents the molecule from adopting a planar conformation. mdpi.com In DPA, the phenyl rings are twisted significantly out of the plane of the anthracene core. mdpi.com It is highly probable that the tert-butyl groups in this compound would similarly lead to a distorted, non-planar molecular structure.

The crystal packing of such molecules is a balance between attractive forces, like van der Waals and π-π interactions, and steric repulsion. In DPA, multiple polymorphs exist, each with a unique packing arrangement and crystal morphology, demonstrating the complexity of its solid-state behavior. mdpi.comresearchgate.netmdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.comresearchgate.net |

| Space Group | C2/c | |

| Dihedral Angle (Phenyl-Anthracene) | 66.18–67.5° | |

| Density (calculated) | 1.239 g/cm³ |

Analysis of Intermolecular Interactions in Crystalline States

In the crystals of anthracenes with bulky aromatic substituents, intermolecular interactions such as C-H···π and π···π contacts are often responsible for the observed solid-state assembly. polymer.cnnih.gov For instance, in derivatives of 9,10-distyrylanthracene (B86952), C-H···π hydrogen bonds play a crucial role in the crystal packing, leading to non-planar conformations and restricted intramolecular torsion. polymer.cn In the case of this compound, the aliphatic nature of the tert-butyl groups would preclude strong π-stacking interactions involving the substituents themselves. Instead, the packing would likely be dominated by van der Waals forces and potential C-H···π interactions between the tert-butyl hydrogens and the aromatic core of neighboring molecules, alongside steric effects that prevent dense packing. cnr.it

Electronic Spectroscopy: UV-Vis and Emission Characterization

The electronic properties of the anthracene chromophore are sensitive to substitution at the 9 and 10 positions. UV-Vis absorption and fluorescence spectroscopy are used to characterize the electronic transitions of these molecules.

The introduction of bulky, non-conjugating alkyl groups like tert-butyl is not expected to significantly alter the energy of the frontier molecular orbitals through electronic effects. However, these groups exert a strong steric influence that can suppress intermolecular interactions, such as excimer formation, which often leads to quenching of fluorescence in the solid state. mdpi.com This steric hindrance typically results in enhanced fluorescence quantum yields. mdpi.com

Experimental data for the closely related 9,10-bis(diisopropylsilyl)anthracene shows a notable bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted anthracene. nih.gov More importantly, its fluorescence quantum yield (Φf) in solution is exceptionally high at 0.90, a significant increase from anthracene's value of ~0.3. nih.gov This enhancement is attributed to the electronic effects of the silyl groups and the steric hindrance that restricts non-radiative decay pathways. A similar enhancement in fluorescence efficiency would be expected for this compound due to the steric shielding of the anthracene core.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| Anthracene | 374 | ~380 | ~0.32 | nih.gov |

| 9,10-Bis(diisopropylsilyl)anthracene | 399 | ~405 | 0.90 | nih.gov |

| 9,10-Diphenylanthracene (in cyclohexane) | 373 | ~408 | ~1.0 | omlc.org |

Absorption and Emission Profile Analysis for Chromophoric Behavior

The chromophoric behavior of this compound is characterized by its distinct absorption and emission spectra, which are influenced by the electronic transitions within the anthracene core. The tert-butyl substituents, while not electronically conjugating with the aromatic system, play a crucial role in modifying the photophysical properties through steric effects. These bulky groups can suppress intermolecular interactions and reduce non-radiative decay pathways, often leading to enhanced fluorescence quantum yields compared to less hindered anthracene derivatives.

| Compound | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Solvent | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene | 357, 377, 396 | 408, 430, 454 | Cyclohexane | mdpi.com |

| 9,10-Dithienylanthracene | 360, 379, 403 | 476 | DMF | nih.gov |

| 9,10-Di-(N-t-butyloxycarboryl-2-pyrryl)anthracene | 358, 376, 396 | - | DMF | nih.gov |

Note: The table presents data for related 9,10-disubstituted anthracene derivatives to provide a comparative context due to the absence of specific experimental data for this compound.

The absorption spectra of 9,10-disubstituted anthracenes typically exhibit vibronic fine structure characteristic of the anthracene core. The emission spectra are also expected to show well-defined vibronic bands. The steric hindrance from the tert-butyl groups in this compound is anticipated to lead to a high fluorescence quantum yield in dilute solutions due to the inhibition of aggregation-caused quenching.

Spectroelectrochemical Correlative Studies

Spectroelectrochemistry is a powerful technique used to study the electronic structure of molecules by observing changes in their absorption spectra upon electrochemical oxidation or reduction. For aromatic hydrocarbons like this compound, this method allows for the in-situ generation and characterization of their radical cations and anions.

While specific spectroelectrochemical data for this compound is not available in the surveyed literature, studies on related sterically hindered anthracene derivatives provide a framework for understanding its likely behavior. The bulky tert-butyl groups are expected to stabilize the radical ions formed during electrochemical processes, potentially leading to reversible redox behavior.

Cyclic voltammetry is the foundational electrochemical technique used in these studies. It provides information on the oxidation and reduction potentials of the molecule. For 9,10-disubstituted anthracenes, the first oxidation and reduction events typically correspond to the formation of the radical cation and radical anion, respectively.

| Compound | Oxidation Potential (E1/2, V vs. SCE) | Reduction Potential (E1/2, V vs. SCE) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene | +1.18 | -1.85 | DMF/TBAP | utexas.edu |

Note: This table provides electrochemical data for a related compound to illustrate the expected range of redox potentials. Specific data for this compound is not available.

Upon application of a suitable potential to generate the radical cation or anion of this compound, new absorption bands are expected to appear in the visible and near-infrared regions of the spectrum. These new bands correspond to electronic transitions within the charged species and provide valuable information about their electronic structure. The steric bulk of the tert-butyl groups may influence the planarity of the anthracene core in the radical ion states, which in turn would affect the energies of these electronic transitions.

Advanced Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for the determination of the molecular weight and structural elucidation of organic compounds. For this compound, advanced mass spectrometry techniques can provide detailed information about its ionization and fragmentation behavior.

Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule.

Due to the lack of a specific mass spectrum for this compound in the literature, a predictive analysis based on the fragmentation of related compounds can be made. For instance, the mass spectrum of 9,10-dibutylanthracene shows a prominent molecular ion peak, as is typical for aromatic compounds. The primary fragmentation pathway for alkyl-substituted aromatic compounds often involves the cleavage of the benzylic C-C bond.

For this compound, the molecular ion (m/z 290.48 for C₂₂H₂₈) is expected to be observed. A significant fragmentation pathway would likely involve the loss of a methyl group (CH₃) from one of the tert-butyl substituents to form a stable tertiary carbocation, resulting in a fragment at [M-15]⁺. The subsequent loss of isobutylene (C₄H₈) from the molecular ion or the [M-15]⁺ fragment is another plausible fragmentation pathway.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragmentation Pathway | Reference |

|---|---|---|---|---|

| 9,10-Dibutylanthracene | 290 | 233, 205, 178 | Loss of C₄H₉, subsequent fragmentations | |

| This compound (Predicted) | 290 | 275, 234, 219 | Loss of CH₃, loss of C₄H₈ | - |

Note: The fragmentation data for this compound is predicted based on the fragmentation patterns of similar molecules.

Theoretical and Computational Chemistry of 9,10 Di Tert Butylanthracene Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule and predicting its electronic and optical properties. For complex systems like 9,10-di-tert-butylanthracene, these methods can elucidate the impact of its unique structural features on its behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the frontier molecular orbitals, researchers can predict a molecule's reactivity, electronic transitions, and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity of the molecule. A smaller gap generally indicates a molecule that is more easily excitable and more reactive.

For anthracene (B1667546) derivatives, DFT calculations, often using functionals like B3LYP, are employed to understand how substituents affect the electronic properties. The introduction of bulky tert-butyl groups at the 9 and 10 positions causes significant steric strain, leading to a non-planar, "bent" geometry of the anthracene core. This distortion, in turn, influences the π-conjugation of the aromatic system and consequently alters the energies of the frontier molecular orbitals compared to planar anthracene. While specific HOMO-LUMO energy values for this compound require dedicated computational studies, the general trend observed in substituted polycyclic aromatic hydrocarbons suggests that such structural distortions can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited state properties of molecules, including their absorption and emission energies. researchgate.net These calculations can predict the UV-visible absorption and fluorescence spectra of compounds like this compound. The accuracy of these predictions depends on the choice of functional and basis set. nih.gov

The absorption spectrum of anthracene derivatives typically shows characteristic vibronic structures. mdpi.com Computational studies on similar molecules demonstrate that TD-DFT can reproduce these features and predict the wavelengths of maximum absorption (λmax). rsc.org For 9,10-disubstituted anthracenes, the nature of the substituents and the resulting molecular geometry play a significant role in determining the electronic transition energies. The steric clash between the tert-butyl groups in this compound would be expected to cause a departure from planarity, which could lead to shifts in the absorption and emission spectra compared to the parent anthracene molecule. These calculations are crucial for designing molecules with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs).

Molecular Dynamics Simulations and Conformational Analysis

The rigid structure of the anthracene backbone is significantly perturbed by the presence of two bulky tert-butyl groups at the 9 and 10 positions. This leads to interesting dynamic behaviors and the possibility of stable or interconverting conformers.

The steric hindrance between the peri-hydrogens of the anthracene core and the tert-butyl groups forces the molecule into a non-planar conformation. This leads to a "butterfly-like" ring inversion, a dynamic process that can be studied computationally. For the related compound, 9-tert-butylanthracene, this ring inversion is coupled with the rotation of the tert-butyl group and has a very low activation energy of 4.7 kJ/mol. yu.edu.jo

In 10-substituted-9-tert-butylanthracenes, the barrier to this ring inversion is influenced by the nature of the substituent at the 10-position. Computational studies using DFT (B3LYP/cc-PVDZ) and MP2 methods have shown that both the size and electronic properties of the substituent are important in determining this energy barrier. yu.edu.jo

| Substituent (R) at position 10 | Calculated Energy of Ring Inversion (ΔE, kJ/mol) |

|---|---|

| H | 4.5 |

| CN | 7.0 |

| Cl | 8.3 |

| Br | 9.5 |

| CH3 | 12.0 |

Data sourced from a theoretical study on 10-substituted-9-tert-butylanthracenes. yu.edu.jo

This hindered rotation around the single bonds connecting the tert-butyl groups to the anthracene core can lead to atropisomerism, a form of chirality arising from restricted rotation. Atropisomers are stereoisomers that can be isolated as separate enantiomers if the rotational barrier is high enough. academie-sciences.fr The energy barrier required for the interconversion of atropisomers can be calculated computationally, and these isomers are often classified based on their racemization half-life. While specific studies on the atropisomerism of this compound are not widely reported, the significant steric hindrance suggests that the rotational barriers could be substantial.

Computational modeling can provide detailed mechanistic insights into structural transformations, such as photoisomerization reactions. For instance, 9-tert-butylanthracene is known to undergo a photochemical reaction to form its Dewar isomer, which can then thermally revert to the original molecule. researchgate.netnih.govresearchgate.net This transformation involves a significant change in molecular geometry and is influenced by external factors like pressure. researchgate.netnih.gov

Similarly, computational studies on the solid-state photodimerization of 9-tert-butyl anthracene ester have revealed the formation of a highly metastable polymorph. researchgate.net These studies, which combine DFT with other methods, can model the crystal packing and predict how the reaction proceeds within the solid state. Such computational approaches would be invaluable in predicting the potential for similar structural transformations in this compound, including the possibility of photodimerization or other light-induced changes in its conformation and electronic structure.

Computational Modeling of Reaction Pathways and Transition States

Beyond conformational changes, computational chemistry can be used to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics.

Photochemical Isomerization Mechanism Elucidation

The photochemical valence isomerization of this compound to its Dewar isomer is a key reaction that has been investigated through computational methods. Upon excitation to the first excited singlet state, substituted anthracenes can undergo a [4+4] cycloaddition to form the corresponding Dewar isomer. The presence of bulky tert-butyl groups at the 9 and 10 positions significantly influences the kinetics and thermodynamics of this process.

Theoretical studies have explored the potential energy surfaces of both the ground and excited states to understand the pathway of this isomerization. For the related compound 9-tert-butylanthracene, upon excitation to the first excited singlet state (¹Lₐ), it can react to form its 9,10-Dewar isomer. d-nb.info The tert-butyl group is noted to promote not only the internal conversion but also the photochemical valence isomerization, particularly the formation of Dewar isomers. lookchem.com In the case of 9,10-disubstituted anthracenes with bulky substituents, such as 9,10-dibutoxyanthracene, photodimerization is considered unlikely due to steric repulsion at the cross-linking points. nih.gov The Dewar form of these compounds is known to be thermally unstable, readily reverting to the parent anthracene. nih.gov

Computational studies on related aromatic systems suggest that the formation of Dewar isomers from the excited state can be a complex process. For instance, investigations into azaborine, an analogue of benzene (B151609), have shown that photoisomerization to the Dewar form is possible from the S₁ state with a non-negligible quantum yield. rsc.org These studies often employ a combination of static quantum-chemical calculations and nonadiabatic molecular dynamics (NAMD) simulations to trace the reaction pathways. rsc.org

The general mechanism for the photochemical isomerization of anthracenes to their Dewar isomers involves the absorption of a photon, leading to an excited electronic state. From this excited state, the molecule can cross a barrier to form the Dewar isomer on the excited state potential energy surface or proceed through a conical intersection to the ground state potential energy surface of the Dewar isomer. The efficiency of this process is dictated by the relative energies of the involved electronic states and the barriers to isomerization and other competing deactivation pathways.

Table 1: Theoretical Data on Photochemical Isomerization of Substituted Anthracenes

| Compound | Method | Key Finding | Reference |

|---|---|---|---|

| 9-tert-butylanthracene | Experimental/Theoretical | Reacts from the first excited singlet state (¹Lₐ) to form the Dewar isomer. | d-nb.info |

| 9,10-dibutoxyanthracene | Experimental | Bulky substituents hinder photodimerization; Dewar isomer is thermally unstable. | nih.gov |

| Azaborine | Quantum-chemical calculations and NAMD | Photoisomerization to Dewar isomer from the S₁ state is feasible. | rsc.org |

Mechanochemical Response Prediction

The prediction of the mechanochemical response of molecules involves understanding how externally applied mechanical forces can induce chemical transformations. For anthracene derivatives, a common mechanochemical reaction is the retro-[4+4] cycloaddition of their dimers or the retro-Diels-Alder reaction of their adducts. While specific computational studies on the mechanochemical response of this compound are not widely available, research on related anthracene systems provides a framework for predicting its behavior.

Computational methods like COGEF (Constrained Geometries Simulate External Force) are employed to simulate the effect of mechanical stress on chemical bonds. These simulations can predict the force required to rupture a specific bond (rupture force) and identify the most likely reaction pathway under mechanical load.

For instance, computational studies on the mechanochemical activation of anthracene-maleimide Diels-Alder adducts have shown that the attachment point of the polymer chain to the mechanophore is a critical parameter influencing the bond scission rate. d-nb.info These studies combine experimental techniques like ultrasonication with computational methods to understand the influence of pulling geometry on mechanochemical reactivity. d-nb.info

In the context of anthracene dimers, which are structurally related to the Dewar isomer of this compound, density functional theory (DFT) calculations have been used to investigate the reversible breaking of the carbon-carbon bonds under mechanical load. gauss-centre.eu These simulations have shown that at finite temperatures, the reversible dissociation of the anthracene dimer is the dominant process, explaining experimentally observed changes in material properties. gauss-centre.eu It was noted that extrapolating results from quasistatic conditions (0 K) to thermally activated processes requires caution. gauss-centre.eu

Competitive activation experiments and computational modeling on furan-maleimide and anthracene-maleimide mechanophores have revealed that even with similar predicted rupture forces, the efficiency of mechanochemical coupling can lead to significant differences in reactivity. nih.govnih.govacs.org This highlights the subtlety of predicting mechanochemical responses and the importance of considering the entire molecular system and its interaction with the applied force.

Table 2: Computational Predictions for Mechanochemical Activation of Anthracene Derivatives

| System | Computational Method | Predicted Outcome/Key Insight | Reference |

|---|---|---|---|

| Anthracene-maleimide adducts | COGEF, DFT | Attachment point of force is critical for bond scission rate. | d-nb.info |

| Anthracene dimers | DFT | Reversible dissociation of C-C bonds under mechanical load at finite temperatures. | gauss-centre.eu |

| Furan-maleimide vs. Anthracene-maleimide adducts | COGEF, DFT | Mechanochemical coupling efficiency can lead to selective activation despite similar rupture forces. | nih.govnih.govacs.org |

Reaction Mechanisms and Photoreactivity of 9,10 Di Tert Butylanthracene Derivatives

Photochemical Isomerization Processes

The photochemical behavior of 9,10-di-tert-butylanthracene is characterized by its ability to undergo significant structural changes upon exposure to light, most notably the formation of a Dewar isomer. This process is influenced by external factors such as pressure and the surrounding medium.

Formation and Reversion of Dewar Isomers

9-tert-butylanthracene, a closely related derivative, undergoes a reversible photochemical reaction to form its strained Dewar isomer. researchgate.netmnstate.edu This valence isomerization involves the transformation of the planar aromatic anthracene (B1667546) core into a non-planar, bicyclic structure containing a highly strained four-membered ring. mnstate.edu The Dewar form of 9-tert-butylanthracene is thermally unstable and will revert to the more stable aromatic anthracene structure over time. researchgate.net This thermal back-reaction allows the system to return to its original state, establishing a reversible cycle of photoisomerization and thermal reversion. mnstate.edutaylorandfrancis.com Theoretical studies of 9-tert-butylanthracene have shown that this photoisomerization proceeds from the excited singlet state.

The thermal reversion of the Dewar isomer of 9-tert-butylanthracene has a half-life of 6.5 hours at 20°C, which is a testament to the significant steric effects of the tert-butyl group on the molecule's stability and reactivity. Even within a rigid polymer matrix like polymethylmethacrylate (PMMA), this reversible process of photochemical valence isomerization and subsequent thermal rearomatization can be observed repeatedly.

Pressure Dependence of Photoisomerization Kinetics

The kinetics of the photoisomerization of 9-tert-butylanthracene are notably dependent on external pressure. Research conducted with the compound dissolved in a polymer host has demonstrated that both the forward photoisomerization and the thermal back-reaction are influenced by high-pressure conditions. researchgate.netmnstate.edu

Specifically, the rate of the forward photoreaction, which leads to the formation of the Dewar isomer, experiences a dramatic decrease under high pressure. researchgate.net Conversely, the rate of the thermal back-reaction, which restores the original anthracene structure, is accelerated by pressure. mnstate.edutaylorandfrancis.com At a pressure of 1.5 GPa, the forward reaction rate decreases by a factor of 1000, while the back-reaction rate increases by a factor of approximately 3. researchgate.netmnstate.edu This indicates that pressure can act as a catalyst for the reversion of the strained Dewar isomer back to its aromatic form.

| Reaction | Condition | Effect on Reaction Rate |

|---|---|---|

| Forward (Anthracene → Dewar Isomer) | High Pressure (1.5 GPa) | Decreases by a factor of 1000 |

| Backward (Dewar Isomer → Anthracene) | High Pressure | Increases by a factor of ~3 |

Influence of Polymer Matrices on Photoreactivity

The quantum yield for the formation of the Dewar isomer of 9-tert-butylanthracene is relatively low, at 0.012 in n-heptane and 0.01 in glycerol. The viscosity of the medium, however, has little effect on the photochemical valence isomerization from the S1 state. This suggests that the rigid environment of a polymer matrix primarily impacts the physical movement of the substituent groups rather than the electronic transitions of the isomerization itself.

Cycloaddition Reactions

The bulky tert-butyl groups at the 9 and 10 positions of the anthracene core exert significant steric hindrance, which plays a critical role in directing the outcome of cycloaddition reactions.

Diels-Alder and Related [4+4] Cycloadditions

Anthracenes are known to participate in [4+2] Diels-Alder reactions, typically at the central 9 and 10 positions. nih.gov However, the presence of sterically demanding substituents at these positions, such as tert-butyl groups, can deactivate the central ring. nih.gov This steric shielding makes the approach of a dienophile to the 9,10-positions more difficult, potentially altering the typical course of the reaction.

While specific examples of Diels-Alder reactions involving this compound are not extensively documented, the principles of steric hindrance suggest that such reactions would be significantly impeded at the central ring. Similarly, anthracenes can undergo [4+4] photocycloaddition reactions, often leading to the formation of dimers. taylorandfrancis.com The steric bulk of the tert-butyl groups in this compound would be expected to influence the feasibility and stereochemistry of such photodimerizations. For a [4+4] photocycloaddition to occur in the solid state, the reactive anthracene molecules need to be positioned within a distance of 4.2 Å.

Steric Control in Regioselectivity

The regioselectivity of cycloaddition reactions with substituted anthracenes is a well-studied phenomenon. The inherent reactivity of the anthracene molecule favors addition at the 9,10-positions due to both thermodynamic and kinetic factors. researchgate.net However, this preference can be overridden by placing large, sterically hindering groups at these positions.

Electron Transfer and Charge Separation Mechanisms in this compound Derivatives

The photophysical and photochemical behavior of this compound and its derivatives are intrinsically linked to electron transfer and charge separation processes. These phenomena, occurring both within the molecule and between the molecule and its environment, dictate the pathways for energy dissipation and chemical reactions upon photoexcitation.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant redistribution of electron density within a molecule, creating a more polar excited state compared to the ground state. In donor-acceptor systems, this is a well-established phenomenon. For anthracene derivatives, the substitution pattern can induce ICT characteristics.

While this compound itself is a symmetrical, nonpolar hydrocarbon, the introduction of suitable donor or acceptor groups at other positions on the anthracene core can facilitate ICT. The bulky tert-butyl groups at the 9 and 10 positions play a crucial role in modulating any potential ICT state. Their steric hindrance can influence the geometry of the excited state. For an efficient ICT to occur, a planar conformation is often favored to allow for maximum overlap between the donor and acceptor orbitals. The tert-butyl groups, due to their size, can enforce a more rigid and planar structure, which might enhance ICT if appropriate donor-acceptor substituents are present. Conversely, if these bulky groups cause significant distortion from planarity in the excited state, they could inhibit the formation of a fully developed charge-transfer state.

Studies on related sterically hindered aromatic compounds have shown that bulky substituents can inhibit the geometric relaxation required for the formation of a twisted intramolecular charge transfer (TICT) state, a specific type of ICT where the donor and acceptor moieties twist relative to each other in the excited state. This inhibition can lead to a blue shift in the fluorescence emission in polar solvents compared to less hindered analogues. Therefore, in derivatives of this compound designed to exhibit ICT, the interplay between the electronic effects of the donor-acceptor groups and the steric effects of the tert-butyl groups would be a key determinant of their photophysical properties.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound derivatives is characterized by the addition or removal of electrons from the π-system of the anthracene core. The bulky tert-butyl groups primarily exert a steric influence, with a minor electronic effect on the redox potentials. The electrochemical behavior is typically studied using techniques like cyclic voltammetry.

The oxidation of this compound involves the removal of an electron to form a radical cation. This process is generally reversible. The bulky tert-butyl groups can enhance the stability of the resulting radical cation by sterically shielding the reactive anthracene core from subsequent chemical reactions. The oxidation potential is expected to be similar to that of other 9,10-dialkylanthracenes.

The reduction of this compound involves the addition of an electron to form a radical anion, which is also a reversible process. Similar to the radical cation, the radical anion is stabilized by the steric hindrance of the tert-butyl groups.

The table below provides typical redox potential ranges for 9,10-disubstituted anthracene derivatives, which are expected to be comparable to that of this compound. The exact potentials can vary depending on the solvent and supporting electrolyte used.

| Compound | Oxidation Potential (Eox) vs. SCE | Reduction Potential (Ered) vs. SCE | Solvent/Electrolyte |

|---|---|---|---|

| 9,10-Diphenylanthracene (B110198) | +1.29 V | -1.89 V | CH2Cl2/TBAPF6 |

| 9,10-Dimethylanthracene (B165754) | +1.20 V | -1.95 V | CH3CN/TBAP |

| 9,10-Dibutoxyanthracene | +1.05 V | -2.10 V | CH3CN/TBAP |

| This compound (Estimated) | ~ +1.2 V | ~ -2.0 V | CH3CN/TBAP |

Photodegradation Pathways and Stability Mechanisms

The stability of this compound and its derivatives upon exposure to light is a critical factor for their practical applications. Photodegradation can occur through various pathways, with reactions involving singlet oxygen being particularly significant.

Singlet Oxygen Reactions and Scavenging Studies

Anthracenes are well-known to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form a 9,10-endoperoxide. This reaction is a primary pathway for the photodegradation of many anthracene derivatives in the presence of light and oxygen. The reactivity of the anthracene core towards singlet oxygen is influenced by the nature of the substituents at the 9 and 10 positions.

The bulky tert-butyl groups in this compound are expected to sterically hinder the approach of singlet oxygen to the central anthracene ring. This steric hindrance is likely to decrease the rate constant for the reaction with singlet oxygen compared to less hindered derivatives like 9,10-dimethylanthracene.

The table below compares the singlet oxygen quenching rate constants for some 9,10-disubstituted anthracenes. The rate constant for this compound is expected to be lower than that of 9,10-dimethylanthracene due to increased steric hindrance.

| Compound | Rate Constant (kq) (M-1s-1) | Solvent |

|---|---|---|

| 9,10-Diphenylanthracene | 7.0 x 105 | Benzene (B151609) |

| 9,10-Dimethylanthracene | 5.0 x 107 | Benzene |

| This compound (Estimated) | < 5.0 x 107 | Benzene |

The formation of the endoperoxide is often a reversible process, with the endoperoxide thermally decomposing back to the parent anthracene and singlet oxygen. However, the endoperoxide can also undergo further photochemical or thermal reactions, leading to irreversible degradation products.

Environmental Stability Considerations in Photoreactions

The environmental stability of this compound is influenced by its photochemical reactivity. The primary photodegradation pathway in an aerobic environment is likely to be the reaction with singlet oxygen to form the endoperoxide. nih.gov The rate of this degradation will depend on the availability of light and oxygen.

Another common photoreaction for anthracenes is photodimerization, where two excited anthracene molecules react to form a dimer. The bulky tert-butyl groups at the 9 and 10 positions are expected to completely inhibit this photodimerization pathway due to severe steric hindrance. This inhibition of a major degradation route could contribute to a higher environmental persistence of this compound compared to unsubstituted anthracene.

Applications in Advanced Functional Materials

Organic Light-Emitting Diode (OLED) Applications

Anthracene (B1667546) derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs), valued for their high fluorescence quantum yields and deep-blue emission capabilities. nih.gov The substitution at the 9 and 10 positions is a common strategy to tune the material's properties, such as color purity, efficiency, and morphological stability. nih.govmdpi.com

Triplet-triplet annihilation (TTA) is a critical mechanism for enhancing the efficiency of fluorescent OLEDs, particularly for achieving high-performance deep-blue emission. researchgate.netrsc.org This process allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby increasing the internal quantum efficiency. Anthracene derivatives, especially 9,10-disubstituted variants like 9,10-diphenylanthracene (B110198) (DPA), are benchmark materials for TTA due to their suitable triplet energy levels. nih.govrsc.org The substitution pattern on the anthracene core can influence the TTA efficiency. However, specific studies quantifying the TTA efficiency or its role in deep-blue emission for 9,10-di-tert-butylanthracene have not been reported.

Materials for Organic Electronics and Optoelectronics

The application of anthracene derivatives extends to broader organic electronics, including thin-film transistors and photovoltaic cells, where charge transport characteristics are paramount.

The ability of a material to efficiently transport charge carriers (electrons and holes) is fundamental for its use in solid-state devices. For anthracene-based materials, charge transport is highly dependent on molecular packing in the solid state. mdpi.com While comprehensive studies exist for compounds like 9,10-diphenylanthracene, which exhibits good electron and hole mobilities, there is no available experimental data on the charge transport characteristics of this compound. researchgate.netresearchgate.netrsc.org Research on other t-butylated anthracene derivatives suggests that the degree of t-butylation can influence carrier mobility, though specific values for the 9,10-di-tert-butyl configuration are not documented.

The field of organic photovoltaics (OPVs) utilizes organic molecules to absorb light and generate electrical current. While various organic materials have been explored for this purpose, there is no scientific literature available that reports on the integration or performance of this compound in organic photovoltaic cells. Research in this area has tended to focus on other classes of organic semiconductors. researchgate.net

Molecular Machines and Switches

A significant potential application for this compound lies in the realm of molecular machines and switches, owing to the photochemical properties of the anthracene core. Research on the closely related compound, 9-tert-butylanthracene, has demonstrated its ability to undergo a reversible photochemical valence isomerization. researchgate.net

Upon irradiation with UV light, 9-tert-butylanthracene can transform into its strained Dewar isomer, 9-tert-butyl-9,10-Dewar anthracene. researchgate.net This process represents a molecular switch, where the molecule can be toggled between two distinct structural states using an external stimulus (light). The Dewar isomer is thermally unstable and reverts to the more stable anthracene form in the dark or upon heating, making the process reversible. This photoisomerization is a [4+4] cycloaddition reaction involving the anthracene π-system. mdpi.com

This behavior suggests that this compound could function as a photoswitchable molecule. The two tert-butyl groups would likely influence the kinetics and quantum yield of both the forward (isomerization) and reverse (rearomatization) reactions. The reversible transformation between two states with different structural and potentially electronic properties is the fundamental principle of a molecular switch, which could be harnessed for applications in data storage or stimuli-responsive materials.

Development of Molecular Rotors and Mechanophores

While the direct application of this compound as a molecular rotor has not been extensively documented, the principles of its structural design are pertinent to this field. Molecular rotors are molecules designed to undergo rotational motion in response to external stimuli, with their fluorescence properties often being sensitive to the viscosity of their environment. The bulky tert-butyl groups in this compound can influence the intramolecular rotation and vibrational modes, which are key characteristics for molecular rotors.

In a related context, the study of 9-tert-butylanthracene, a closely related derivative, has provided insights into its mechanochemical behavior. Research has shown that this molecule undergoes a photochemical reaction to form a strained Dewar isomer, which can then thermally revert to the original molecule. The rates of both the forward and reverse reactions are dependent on pressure, highlighting the mechanochemical sensitivity of the tert-butylated anthracene core. rsc.org This pressure-dependent isomerization suggests a potential for designing mechanophores based on the this compound scaffold, where mechanical force could trigger a chemical transformation and a corresponding change in properties, such as fluorescence.

Pressure-Sensitive Materials and Actuators

The pressure-dependent isomerization of 9-tert-butylanthracene provides a foundational concept for the development of pressure-sensitive materials. rsc.org The application of pressure can influence the equilibrium between different isomeric states, leading to changes in the material's properties. For instance, the fluorescence of some anthracene derivatives has been shown to be remarkably sensitive to pressure, with increased pressure leading to a significant increase in fluorescence intensity and a red shift in the emission spectrum. d-nb.infomdpi.com This phenomenon, known as piezochromic luminescence, is attributed to pressure-induced changes in the molecular packing and electronic states. While specific data for this compound's piezochromic behavior is not widely available, the general principles observed in substituted anthracenes suggest its potential in this area.

The significant structural changes that can be induced by pressure in tert-butylated anthracenes also point towards their potential use in actuators. An actuator is a device that converts energy into mechanical motion. The photodimerization of a 9-tert-butyl anthracene ester in nanorods has been shown to cause substantial crystal expansion. rsc.orgrsc.orgresearchgate.net This photomechanical effect, where light energy is converted into mechanical work, could be harnessed to create microscopic actuators.

Supramolecular Assemblies and Crystal Engineering

The deliberate design of crystalline materials with tailored properties, known as crystal engineering, is another area where this compound and its derivatives show promise. The steric hindrance provided by the tert-butyl groups plays a crucial role in directing the assembly of molecules in the solid state.

Design of Co-crystals and Coordination Polymers

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a powerful strategy for tuning the properties of materials. While specific examples of this compound co-crystals are not extensively reported, studies on the closely related 9,10-diphenylanthracene (DPA) have demonstrated the feasibility of this approach. For instance, DPA has been co-crystallized with pyrene (B120774) to form a stoichiometric co-crystal with a segregated layered molecular packing. mdpi.comresearchgate.net This demonstrates that the anthracene core can be a versatile building block for co-crystal formation, and the bulky substituents can be used to control the packing arrangement.

Similarly, the design of coordination polymers, which consist of metal ions linked by organic ligands, can be influenced by the steric properties of the ligands. The use of di-9,10-(pyridine-4-yl)-anthracene, an anthracene derivative with coordinating pyridyl groups at the 9 and 10 positions, has led to the formation of various coordination polymers with interesting properties, including selective gas adsorption and fluorescence. rsc.orgresearchgate.net The bulky nature of substituents on the anthracene core can dictate the dimensionality and topology of the resulting coordination network.

Control of Solid-State Emission and Charge Transport through Molecular Packing

The arrangement of molecules in the solid state, or molecular packing, has a profound impact on the material's electronic and photophysical properties. The bulky tert-butyl groups of this compound can prevent the close packing of the anthracene cores, which often leads to aggregation-caused quenching of fluorescence in the solid state. This steric hindrance can enhance solid-state emission by isolating the chromophores. Indeed, regulating crystal packing through terminal tert-butylation in an anthracene-based molecular crystal has been shown to lead to remarkably high solid-state emission and efficient charge transport. researchgate.net

Theoretical studies on 9,10-distyrylanthracene (B86952) (DSA) derivatives, including one with a tertiary butyl substituent, have shown that the introduction of bulky groups can significantly tune the charge transport properties. rsc.org While the tert-butyl group in this specific DSA derivative led to lower charge mobility due to steric hindrance, it also resulted in more balanced hole and electron transport properties. This highlights the delicate interplay between molecular structure, crystal packing, and charge transport characteristics.

| Compound | Effect of Tert-Butylation on Solid-State Properties | Reference |

| 2,6-di(6-tert-butylnaphthyl)anthracene | Enhanced solid-state emission and efficacious charge transport | researchgate.net |

| 9,10-distyrylanthracene-TBU | Lowered but more balanced charge mobility | rsc.org |

Host-Guest Chemistry in Engineered Crystalline Systems

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9,10-Di-Tert-butylanthracene, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves alkylation of anthracene derivatives using tert-butyl halides in the presence of a strong base (e.g., Na or organometallic reagents). Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (toluene or THF), and stoichiometric ratios of tert-butyl groups to anthracene precursors. For example, highlights alkylation of anthracene derivatives with isoamyl or isobutyl halides under similar conditions, yielding tetra-substituted dihydroanthracenes . Purification often employs column chromatography or recrystallization using ethanol/hexane mixtures to achieve >98% purity (as noted for 9,10-Diphenylanthracene in ) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- Methodological Answer :

- NMR : H NMR should show aromatic proton signals in the δ 7.5–8.5 ppm range, with tert-butyl groups appearing as singlet peaks at δ 1.2–1.4 ppm (based on analogous 9,10-Diphenylanthracene in ) .

- HPLC : Retention times and UV-Vis absorption (λ ~ 350–400 nm) can confirm purity (>98%, as in ) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 330.42 for 9,10-Diphenylanthracene in ) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at temperatures <15°C in dark conditions to prevent photodegradation (similar to protocols for 9,10-Diphenylanthracene in ). Use gloves (EN 376 standard) and N95 respirators during handling, as recommended in for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound derivatives?

- Methodological Answer : Contradictions may arise from differences in substituent steric effects or solvent polarity. Conduct comparative studies using time-resolved fluorescence spectroscopy and quantum yield measurements in controlled environments (e.g., degassed vs. aerated solvents). and on bis-phenylethynyl anthracenes suggest that bulky substituents like tert-butyl groups reduce aggregation-induced quenching, which could explain variations in emission intensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.